Epinastine hydrochloride
Overview
Description
Epinastine hydrochloride is an antihistamine and an inhibitor of histamine release from the mast cell for topical administration to the eyes . It is used for the prevention of itching associated with allergic conjunctivitis .
Synthesis Analysis
The original synthetic route involves the synthesis of an aminomethyl derivative, the main intermediate, and in this process hazardous materials such as very toxic phosgene and sodium cyanide along with the explosive and expensive aluminum chloride and lithium aluminum hydride were used . An improved large-scale synthetic route for epinastine hydrochloride was developed, which excluded the use of hazardous materials and expensive reagents .
Molecular Structure Analysis
Epinastine is a histamine H1 receptor antagonist with high receptor selectivity . Based on its polarity and cationic charge at physiological pH, it cannot easily diffuse into the central nervous system (CNS) .
Chemical Reactions Analysis
Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response .
Physical And Chemical Properties Analysis
Epinastine is a histamine H1 receptor antagonist with high receptor selectivity . Based on its polarity and cationic charge at physiological pH, it cannot easily diffuse into the central nervous system (CNS) .
Scientific Research Applications
Antiallergic Efficacy in Ophthalmic Solutions
Epinastine hydrochloride, a nonsedating antihistamine with mast cell-stabilizing and anti-inflammatory activities, has been extensively studied for its efficacy in treating allergic conditions, particularly allergic conjunctivitis. Clinical trials have demonstrated its effectiveness in reducing ocular itching, conjunctival hyperemia, eyelid swelling, and other symptoms associated with allergic conjunctivitis when administered as an ophthalmic solution. These studies highlight its rapid onset of action and long duration of effectiveness, showcasing its utility in managing ocular allergies (Abelson et al., 2004; Whitcup et al., 2004; Fujishima et al., 2014).
Effects on Sensory Neurons and Anti-Pruritic Mechanism
Research has explored the effects of epinastine hydrochloride on sensory neurons in vitro, revealing its potential to inhibit neurite growth and suppress substance P release from dorsal root ganglion neurons. This suggests that epinastine may exert potent anti-pruritic (anti-itching) activity through mechanisms beyond its antihistaminic action, potentially offering new therapeutic avenues for treating pruritus (Toyoda et al., 2005).
Interaction with Human Serum Albumin
Studies have also investigated the interactions between epinastine hydrochloride and human serum albumin, providing insights into its pharmacokinetics and drug-binding properties. Findings indicate that epinastine binds to serum albumin through a static quenching mechanism, which could influence its distribution and efficacy in vivo. Such research is crucial for understanding the pharmacological profile of epinastine and optimizing its therapeutic use (Ariga et al., 2017).
Drug Delivery Innovations
Innovative drug delivery systems, such as epinastine hydrochloride-releasing contact lenses, have been developed to improve the management of allergic conjunctivitis. These systems aim to overcome the limitations of traditional eye drops by providing sustained drug release, enhanced patient compliance, and potentially improved therapeutic outcomes. Research in this area highlights the evolving landscape of antiallergic treatments and the role of epinastine in these advancements (Minami et al., 2019).
Safety And Hazards
Epinastine hydrochloride may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, swelling, redness, severe discomfort, crusting or drainage around your eyelids, and severe burning, stinging, or other irritation after using the eye drops . If you have any of the symptoms listed above, seek medical help right away .
Future Directions
properties
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXSGUIOOQPGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
80012-43-7 (Parent) | |
Record name | Epinastine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046502 | |
Record name | Epinastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epinastine hydrochloride | |
CAS RN |
108929-04-0 | |
Record name | Epinastine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinastine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPINASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.